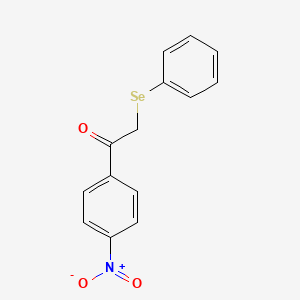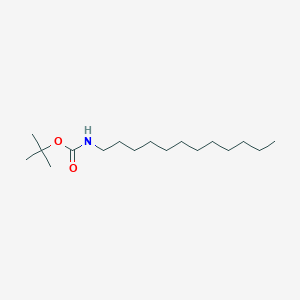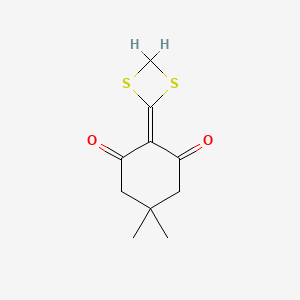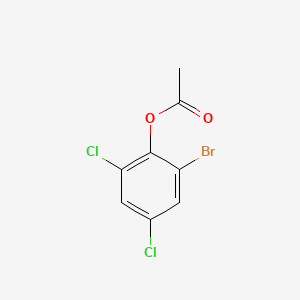
(2-Bromo-4,6-dichlorophenyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4,6-dichlorophenyl) acetate is an organic compound that features a phenyl ring substituted with bromine and chlorine atoms, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,6-dichlorophenyl) acetate typically involves the bromination and chlorination of phenyl acetate. The process begins with the acetylation of phenol to form phenyl acetate, followed by selective bromination and chlorination at the 2, 4, and 6 positions of the phenyl ring. Common reagents used in these steps include bromine, chlorine, and suitable catalysts to facilitate the halogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled addition of bromine and chlorine. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4,6-dichlorophenyl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted phenyl acetates, phenols, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-Bromo-4,6-dichlorophenyl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-Bromo-4,6-dichlorophenyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, while the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative. These interactions can modulate the activity of biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-4,6-difluorophenyl) acetate: Similar structure but with fluorine atoms instead of chlorine.
(2-Bromo-4,6-dichlorophenyl) isocyanate: Contains an isocyanate group instead of an acetate group.
Propriétés
Numéro CAS |
102932-06-9 |
|---|---|
Formule moléculaire |
C8H5BrCl2O2 |
Poids moléculaire |
283.93 g/mol |
Nom IUPAC |
(2-bromo-4,6-dichlorophenyl) acetate |
InChI |
InChI=1S/C8H5BrCl2O2/c1-4(12)13-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3 |
Clé InChI |
IJMDWFGJOLVEJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
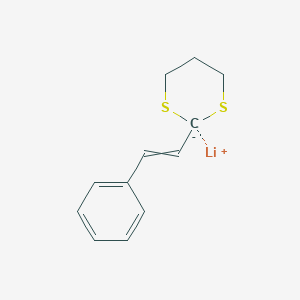
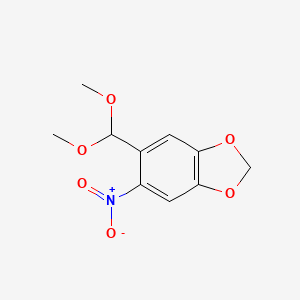
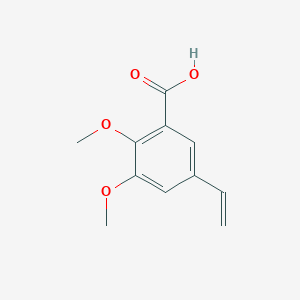
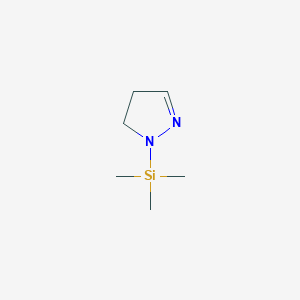
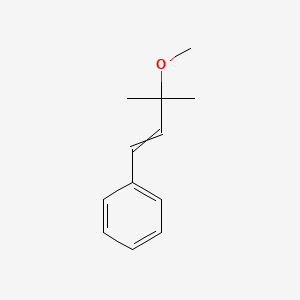
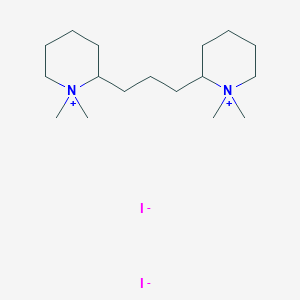
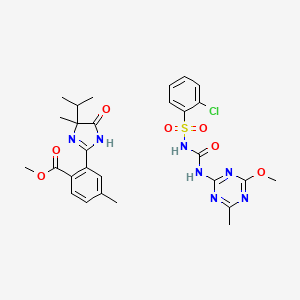

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
